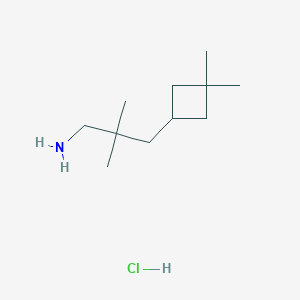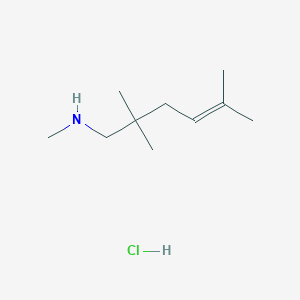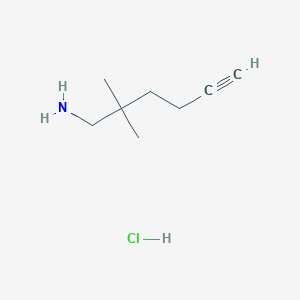![molecular formula C12H17NO2 B1485407 trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867559-65-6](/img/structure/B1485407.png)
trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Descripción general
Descripción
Trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol, also known as trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol, is a cyclic ether compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 144.5 °C and a melting point of -76 °C. It has a molecular weight of 212.27 g/mol and has a structural formula of C10H17NO2. This compound is also known for its unique properties, such as its low volatility and good solubility in a variety of solvents.
Aplicaciones Científicas De Investigación
Trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol is widely used in scientific research due to its unique properties. It is often used as a solvent for organic reactions and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, such as antidepressants, antifungals, and anti-inflammatory drugs. Additionally, it is used in the production of polymers, such as polyurethanes, and in the synthesis of dyes, fragrances, and other chemicals.
Mecanismo De Acción
Trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol is known to interact with a variety of proteins, including enzymes, receptors, and transporters. Its mechanism of action is still largely unknown, but it is believed to interact with proteins by forming hydrogen bonds and van der Waals forces. Additionally, it is thought to interact with proteins through electrostatic interactions and hydrophobic interactions.
Biochemical and Physiological Effects
Trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anticonvulsant, anxiolytic, and antidepressant-like effects. Additionally, it has been shown to have anti-inflammatory, analgesic, and anti-diabetic effects. Furthermore, it has been found to have neuroprotective, cardioprotective, and hepatoprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-2-{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its low volatility, which makes it suitable for use in a variety of experiments. Additionally, it has good solubility in a variety of solvents, making it easy to work with. However, it also has some limitations, such as its low boiling point, which makes it difficult to use in some experiments. Furthermore, it has a high cost, which may make it prohibitively expensive for some researchers.
Direcciones Futuras
The potential applications of trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol{[(3-methoxyphenyl)methyl]amino}-1-cyclobutanol are still being explored. Possible future directions include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research into its synthesis and properties could lead to the development of new compounds with similar properties. Finally, research into its potential toxicity and environmental impact could lead to the development of safer and more eco-friendly alternatives.
Propiedades
IUPAC Name |
(1R,2R)-2-[(3-methoxyphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-10-4-2-3-9(7-10)8-13-11-5-6-12(11)14/h2-4,7,11-14H,5-6,8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKJXSFOJUJQCZ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)
![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)
amine hydrochloride](/img/structure/B1485337.png)



amine hydrochloride](/img/structure/B1485344.png)
![(2E)-3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485347.png)